Optical Rotation Differentiates (R)-Fmoc-D-isovaline from the (S)-Enantiomer
The target (R)-enantiomer exhibits a negative specific optical rotation of [a]20D = -3 ± 1° (c=1, CH₂Cl₂), whereas the (S)-enantiomer (CAS 857478-30-9) shows a positive rotation of [a]20D = +6 ± 2° under identical solvent conditions . This parameter serves as a rapid identity confirmation and enantiopurity check prior to SPPS coupling.
| Evidence Dimension | Specific optical rotation at 589 nm, 20°C |
|---|---|
| Target Compound Data | [a]20D = -3 ± 1° (c=1, CH₂Cl₂) |
| Comparator Or Baseline | (S)-Fmoc-2-amino-2-methylbutanoic acid: [a]20D = +6 ± 2° (c=1, CH₂Cl₂) |
| Quantified Difference | Opposite sign; magnitude difference of approximately 3° between enantiomers |
| Conditions | Polarimetry; c=1 in dichloromethane at 20°C |
Why This Matters
For procurement, the sign and magnitude of optical rotation confirm receipt of the correct enantiomer, which is critical when synthesizing peptides with defined (R)-configured quaternary centers.
